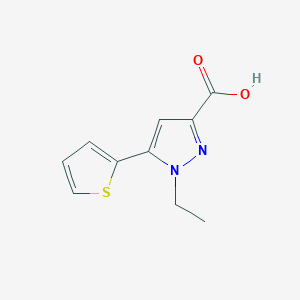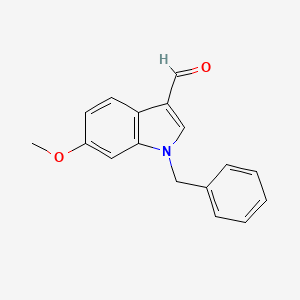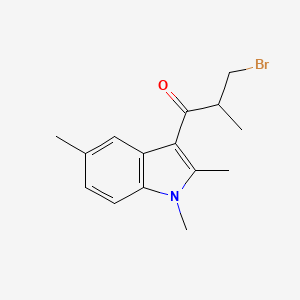![molecular formula C12H10Cl2N2O3 B3082747 methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 1134334-61-4](/img/structure/B3082747.png)
methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate
Overview
Description
“Methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H10Cl2N2O3 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a chloroacetyl group attached to an amino group, which is further attached to the 3-position of an indole ring. The indole ring also has a carboxylate group at the 2-position and a chlorine atom at the 5-position .Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives
Methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a compound that has been utilized in the synthesis of novel tryptophan analogues. These derivatives are designed for peptide/peptoid conformation elucidation studies, showcasing its significance in the realm of structural biology and peptide research. The derivatives exhibit a unique structure with a ring bridging the α-carbon and the 4-position of the indole ring, limiting the side chain's conformational flexibility while keeping amine and carboxylic acid groups free for further derivatization. This application underscores the compound's value in designing peptides with specific conformations for advanced biochemical studies (Horwell et al., 1994).
Optimization in Medicinal Chemistry
The compound has played a crucial role in medicinal chemistry, particularly in the synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. A robust synthetic preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards these inhibitors, demonstrates the compound's importance in developing novel therapeutic agents. The synthesis avoids hazardous diazonium and azido species, does not produce regioisomeric byproducts, and eschews chromatographic isolations, highlighting a safer and more efficient pathway for producing clinically relevant molecules (Mayes et al., 2010).
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their biological properties and potential as pharmaceutical compounds . Future research may focus on the synthesis and biological evaluation of “methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” and similar compounds.
Mechanism of Action
Target of Action
Methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a chemical compound with potential applications in scientific research. . Indole derivatives, in general, play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
properties
IUPAC Name |
methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-19-12(18)11-10(16-9(17)5-13)7-4-6(14)2-3-8(7)15-11/h2-4,15H,5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJPQDJNBYSPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167709 | |
| Record name | Methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate | |
CAS RN |
1134334-61-4 | |
| Record name | Methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)







![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)

